molecular formula C12H20N2O B13076833 N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide

Cat. No.: B13076833
M. Wt: 208.30 g/mol
InChI Key: DTQGSEZCPMCCQE-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-methyl-6-azaspiro[25]octane-1-carboxamide is a synthetic compound with the molecular formula C12H20N2O It is characterized by its unique spirocyclic structure, which includes a cyclopropyl group and a methyl group attached to a nitrogen atom within the azaspiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation. The reaction may also require the use of catalysts or reagents such as triethylamine or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-6-azaspiro[2.5]octane-1-carboxamide
  • N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide
  • N-(2-Phenylethyl)-6-azaspiro[2.5]octane-1-carboxamide hemicarbonate

Uniqueness

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide is unique due to its specific spirocyclic structure and the presence of both cyclopropyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(9-2-3-9)11(15)10-8-12(10)4-6-13-7-5-12/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQGSEZCPMCCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2CC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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